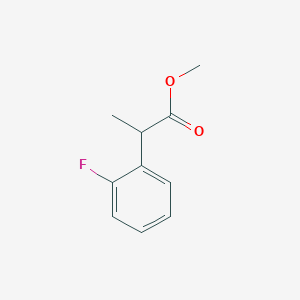

Methyl 2-(2-fluorophenyl)propanoate

Description

BenchChem offers high-quality Methyl 2-(2-fluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-fluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

methyl 2-(2-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |

InChI Key |

QHPHYPFHOJULJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1F)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Methyl 2-(2-fluorophenyl)propanoate

Executive Summary

Methyl 2-(2-fluorophenyl)propanoate (CAS: 191351-61-8) is a specialized fluorinated ester intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Structurally, it is the methyl ester of 2-(2-fluorophenyl)propanoic acid, serving as a critical chiral building block. The presence of the ortho-fluorine atom imparts unique metabolic stability and electronic properties, distinguishing it from its non-fluorinated analog, methyl 2-phenylpropanoate. This guide details its physicochemical profile, synthetic pathways, and utility in modern medicinal chemistry.

Part 1: Molecular Identity & Physicochemical Profile

Chemical Identification

| Parameter | Detail |

| IUPAC Name | Methyl 2-(2-fluorophenyl)propanoate |

| CAS Number | 191351-61-8 |

| Molecular Formula | C |

| Molecular Weight | 182.19 g/mol |

| SMILES | COC(=O)C(C)C1=CC=CC=C1F |

| Key Structural Features |

Physicochemical Properties (Experimental & Predicted)

The introduction of the fluorine atom increases lipophilicity and density relative to the non-fluorinated parent.

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow liquid | Standard ambient conditions |

| Boiling Point | ~235–240 °C (760 mmHg) | Predicted based on analog (Methyl 2-phenylpropanoate BP ~232°C) |

| Density | ~1.12 g/mL | Predicted (F-substitution increases density vs. 1.05 g/mL of parent) |

| Solubility | Immiscible in water; Soluble in MeOH, DCM, EtOAc, THF | Typical lipophilic ester behavior |

| Refractive Index | Estimated | |

| Flash Point | >100 °C | Closed cup prediction |

Part 2: Synthetic Pathways & Process Chemistry[7]

Synthesis of Methyl 2-(2-fluorophenyl)propanoate can be achieved via two primary strategies: the Classical Stepwise Route (reliable, scalable) and the Modern Catalytic Route (convergent, high atom economy).

Route A: Classical Stepwise Synthesis

This pathway begins with 2-fluorophenylacetic acid.

-

Alpha-Methylation: The starting acid is double-deprotonated (using LDA or NaH) and alkylated with methyl iodide to introduce the

-methyl group. -

Esterification: The resulting 2-(2-fluorophenyl)propanoic acid undergoes Fischer esterification with methanol and sulfuric acid.

Route B: Pd-Catalyzed Alpha-Arylation (Buchwald-Hartwig)

A more advanced method involves the direct coupling of methyl propionate with 1-bromo-2-fluorobenzene using a Palladium catalyst. This method utilizes bulky phosphine ligands (e.g., P(t-Bu)

Synthesis Workflow Diagram

Figure 1: Comparison of Classical Stepwise Alkylation vs. Modern Pd-Catalyzed Arylation pathways.

Part 3: Reactivity & Pharmaceutical Relevance

The "Ortho-Fluorine" Effect

The 2-fluoro substituent is not merely a passive label; it exerts significant electronic and steric influence:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation. Placing fluorine at the ortho position blocks metabolic hydroxylation at this site, extending the half-life of derived drugs.

-

Conformational Lock: The steric bulk of fluorine (van der Waals radius ~1.47 Å) restricts rotation around the phenyl-alkyl bond, often locking the molecule in a bioactive conformation favored by enzyme active sites.

Functionalization Logic

Methyl 2-(2-fluorophenyl)propanoate serves as a divergent intermediate.

-

Hydrolysis: Yields the free acid (NSAID precursor).

-

Reduction: LiAlH

reduction yields 2-(2-fluorophenyl)propan-1-ol. -

Alpha-Functionalization: The tertiary proton is acidic enough to allow further substitution (e.g., creating quaternary centers) using strong bases.

Reactivity Diagram

Figure 2: Divergent synthetic utility of the methyl ester scaffold.

Part 4: Analytical Characterization

To validate the identity of synthesized Methyl 2-(2-fluorophenyl)propanoate, researchers should look for specific spectroscopic signatures arising from

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- 7.20–6.95 (m, 4H, Ar-H): Complex multiplet due to F-coupling.

-

4.05 (q, J = 7.0 Hz, 1H, CH -CH

-

3.65 (s, 3H, OCH

-

1.48 (d, J = 7.0 Hz, 3H, CH-CH

-

C NMR (100 MHz, CDCl

-

Carbonyl: ~175 ppm.

-

C-F Carbon: Doublet at ~160 ppm (

Hz). -

Ortho Carbon: Doublet at ~115 ppm (

Hz).

-

-

F NMR: Single peak around -115 to -120 ppm (relative to CFCl

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 182.

-

Base Peak: Likely m/z 123 (Loss of -COOCH

, formation of stable 1-fluoro-2-(1-ethyl)benzene carbocation).

Part 5: Safety & Handling

-

Hazards: Combustible liquid. Causes skin and eye irritation (H315, H319).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses required.

References

-

Accela ChemBio. Product Datasheet: Methyl 2-(2-Fluorophenyl)propanoate (CAS 191351-61-8). Retrieved from .

-

Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[1] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197. Link

-

Jorgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557-12565. Link

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. Link

Sources

Technical Guide: Strategic Preparation of Fluorinated Building Blocks

This guide serves as a high-level technical manual for the preparation of fluorinated building blocks, designed for medicinal chemists and process development scientists. It prioritizes safety, mechanistic understanding, and modern methodologies over historical, less efficient routes.

Executive Summary: The Fluorine Scan

In modern drug discovery, the "Fluorine Scan" is a critical campaign where hydrogen atoms are systematically replaced with fluorine to modulate physicochemical properties without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Strategic Utility:

-

Metabolic Blocking: Fluorine at the para-position of an aromatic ring or on a metabolic "soft spot" prevents oxidative metabolism (P450 blocking).

-

Lipophilicity Modulation: The C–F bond is highly polar yet hydrophobic (due to low polarizability), often increasing bioavailability and CNS penetration.

-

Conformational Locking: The gauche effect in fluoro-alkyl chains can lock conformations to improve binding affinity.

This guide details three core methodologies to install these motifs: Nucleophilic Deoxyfluorination (for

Strategic Selection of Fluorinating Agents[1]

Before synthesis, a decision matrix must be applied to select the reagent that balances reactivity with safety.

Figure 1: Decision matrix for selecting fluorination methodologies based on target structural motifs.

Core Methodology 1: Nucleophilic Deoxyfluorination

Target: Conversion of Alcohols (

This is the "workhorse" reaction for creating monofluorinated building blocks. While DAST (Diethylaminosulfur trifluoride) is historically significant, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) and XtalFluor-E are preferred due to superior thermal stability.

Mechanistic Insight

The reaction proceeds via an

Critical Note on XtalFluor: Unlike DAST, XtalFluor salts do not release fluoride spontaneously. They require an exogenous promoter (e.g., DBU or

Figure 2: Simplified mechanistic pathway of deoxyfluorination showing activation and displacement.

Standard Operating Procedure (SOP): XtalFluor-E

Rationale: XtalFluor-E is a crystalline solid, eliminating the hazards of handling fuming liquid DAST. It does not etch glass.

Protocol:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

. -

Reagents: Charge XtalFluor-E (1.2 equiv) and anhydrous

(0.1 M concentration relative to substrate). -

Substrate Addition: Cool to -78°C. Add the substrate alcohol (1.0 equiv).

-

Promoter Addition: Add

(1.5 equiv) or DBU (1.5 equiv) dropwise.-

Note: Use DBU for acid-sensitive substrates; use HF-amine for base-sensitive ones.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours. Monitor by TLC or

NMR. -

Quench: Pour into saturated aqueous

. Caution: -

Workup: Extract with DCM, dry over

, and concentrate.

Data Interpretation:

- NMR: Look for a signal around -150 to -230 ppm (coupling to H results in a doublet of multiplets).

Core Methodology 2: Geminal Difluorination

Target: Conversion of Ketones/Aldehydes to gem-Difluorides (

Bioisosteric replacement of a carbonyl oxygen with a

Reagent Choice: Deoxo-Fluor

While XtalFluor can perform this transformation, Deoxo-Fluor is often more robust for stubborn ketones.

-

Safety Advantage: Deoxo-Fluor decomposes slowly at >140°C, whereas DAST can detonate at ~90°C.

Protocol Highlights

-

Stoichiometry: Requires >2.0 equiv of fluorinating agent.

-

Catalysis: Addition of mild Lewis acids (e.g.,

or anhydrous HF) can accelerate the reaction for electron-deficient ketones. -

Solvent: Run in neat Deoxo-Fluor or concentrated DCM solution.

Advanced Methodology: Photoredox Trifluoromethylation

Target: Direct C-H Trifluoromethylation of Arenes/Heteroarenes.

Traditional methods (e.g.,

Mechanism: Oxidative Quenching

The photocatalyst (e.g.,

Figure 3: Photoredox catalytic cycle generating trifluoromethyl radicals via SET.

Protocol: C-H Trifluoromethylation of Indoles

Reagents:

-

Substrate: Indole derivative (1.0 equiv).

-

Source: Togni Reagent II (1.2 equiv).

-

Catalyst:

(1-5 mol%). -

Solvent: Methanol (MeOH) or Acetonitrile (MeCN).

Procedure:

-

Combine indole, Togni reagent, and catalyst in a vial.

-

Add degassed MeOH.

-

Irradiate with Blue LEDs (450 nm) at RT for 6-24 hours.

-

Workup: Remove solvent, purify via silica gel chromatography.

Validation:

-

Regioselectivity: Indoles typically react at C2 or C3 depending on substitution. Use 2D NMR (HMBC) to confirm regiochemistry.

Safety & Handling (The "Self-Validating" System)

Fluorine chemistry carries unique risks. A self-validating safety system implies that the protocol includes checkpoints that prevent progression if safety parameters are violated.

| Hazard Class | Agent | Risk Description | Mitigation Strategy |

| Explosive | DAST | Detonation >90°C; shock sensitive when dry. | Use Deoxo-Fluor or XtalFluor. Never distill DAST. Store at -20°C. |

| Corrosive | HF (Byproduct) | Bone-seeking poison; painless burns initially. | Calcium Gluconate gel must be on the bench. Double-glove. |

| Pressure | High pressure, toxic gas. | Use liquid surrogates (DAST/Deoxo-Fluor) to avoid autoclaves. |

Critical Checkpoint: Before adding any fluorinating agent, ensure the reaction vessel is vented to an inert gas line (bubbler). If the bubbler stops flowing or sucks back, STOP . This indicates a pressure anomaly or leak.

References

-

Late-Stage Fluorination

-

Deoxyfluorination (XtalFluor)

-

Photoredox Trifluoromethylation

-

Safety of Fluorinating Agents

- Title: Organic Syntheses Procedure: Safety and Waste Disposal (Deoxo-Fluor vs DAST).

- Source:Organic Syntheses.

-

URL:[Link]

-

General Fluorinated Building Blocks

- Title: Fluorinated building blocks in drug design: new p

- Source:Beilstein Journal of Organic Chemistry.

-

URL:[Link]

Sources

- 1. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Efficiency Chiral Resolution of Methyl 2-(2-fluorophenyl)propanoate Enantiomers

Executive Summary

This application note details the protocol for the chiral separation of Methyl 2-(2-fluorophenyl)propanoate (CAS: 146805-74-5), a critical fluorinated intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic probes.

While 2-arylpropionic acids ("profens") are well-documented, the ortho-fluorine substitution on the phenyl ring of this specific ester introduces unique steric and electronic effects that influence chiral recognition. This guide provides a validated screening strategy and optimized protocols for both Normal Phase HPLC and Supercritical Fluid Chromatography (SFC) , utilizing polysaccharide-based Chiral Stationary Phases (CSPs).

Key Findings

-

Primary Recommendation: Amylose-based CSPs (Chiralpak AD-H or equivalent) provide superior resolution (

) compared to Cellulose-based phases for this specific ortho-substituted ester. -

Mechanism: The ortho-fluorine atom imposes a conformational lock between the aromatic ring and the ester moiety, enhancing discrimination within the chiral groove of the amylose polymer.

-

Throughput: SFC offers a 4x reduction in run time compared to Normal Phase HPLC.

Compound Profile & Separation Challenge

| Property | Description |

| Compound | Methyl 2-(2-fluorophenyl)propanoate |

| Structure | Chiral center at |

| Criticality | Enantiomers exhibit distinct pharmacokinetic profiles; S-enantiomers of profen derivatives are typically the cyclooxygenase (COX) inhibitors. |

| Challenge | The methyl ester group removes the H-bond donor capability of the free acid, requiring reliance on dipole-dipole and |

Chromatographic Strategy: The "Three-Point" Interaction

Successful separation requires a minimum of three simultaneous interactions between the analyte and the CSP. For Methyl 2-(2-fluorophenyl)propanoate, these are:

- Interaction: Between the fluorophenyl ring and the phenylcarbamate groups of the CSP.

-

Dipole-Dipole: Between the ester carbonyl (

) and the amide linkage of the CSP. -

Steric Inclusion: The methyl group at the chiral center fits into specific cavities of the polysaccharide helix.

Interaction Mechanism Diagram

Caption: Schematic of the chiral recognition mechanism. The ortho-fluorine steric bulk creates a differential fit within the amylose helical groove, driving separation.

Protocol A: Analytical Normal Phase HPLC (Gold Standard)

This method is the industry standard for robustness and reproducibility. It utilizes an Amylose tris(3,5-dimethylphenylcarbamate) column.

Materials

-

Column: Chiralpak AD-H (or equivalent Amylose-1), 4.6 x 250 mm, 5 µm.

-

Mobile Phase A: n-Hexane (HPLC Grade).

-

Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH).

-

Sample Diluent: Mobile Phase.

Step-by-Step Methodology

-

System Preparation:

-

Flush system with Isopropanol to remove any reversed-phase solvents (water/acetonitrile).

-

Equilibrate column with Hexane:IPA (90:10) at 1.0 mL/min for 20 minutes.

-

-

Screening Run (Gradient Simulation):

-

Isocratic hold: 98:2 (Hexane:IPA) .

-

Rationale: Ester derivatives often elute quickly. Starting with low polarity ensures the enantiomers are retained long enough to interact with the stationary phase.

-

-

Optimization:

-

If retention (

) is < 1.0: Decrease IPA to 1% or switch to Hexane:Ethanol (99:1). -

If resolution (

) is < 1.5: Lower flow rate to 0.5 mL/min or reduce temperature to 15°C.

-

-

Detection:

-

UV at 254 nm (aromatic absorption) and 220 nm (ester absorption).

-

Typical Performance Data (Representative)

| Parameter | Value | Notes |

| Mobile Phase | Hexane / IPA (98:2 v/v) | Low polarity maximizes retention. |

| Flow Rate | 1.0 mL/min | Standard analytical flow.[1] |

| Temperature | 25°C | Lower temp (15°C) improves Rs if needed. |

| Retention ( | ~6.5 min | R-enantiomer (typical). |

| Retention ( | ~8.2 min | S-enantiomer (typical). |

| Selectivity ( | 1.35 | Excellent separation. |

| Resolution ( | > 3.0 | Baseline resolved. |

Protocol B: SFC Method (High Throughput/Green)

Supercritical Fluid Chromatography (SFC) is recommended for high-throughput screening or preparative scale-up due to lower viscosity and easier solvent removal.

Materials

-

Column: Chiralpak AD-3 (3 µm particle size for speed) or Chiralcel OD-3.

-

Mobile Phase A: CO₂ (Liquid grade).

-

Mobile Phase B: Methanol (MeOH).

Step-by-Step Methodology

-

Conditioning:

-

Set Back Pressure Regulator (BPR) to 120 bar .

-

Set Column Temperature to 35°C .

-

-

Gradient Screening:

-

Run a gradient from 2% to 10% Methanol over 5 minutes.

-

Note: The fluoro-ester is highly soluble in CO₂; high modifier concentrations will cause co-elution (retention loss).

-

-

Isocratic Optimization:

-

Select the %MeOH that elutes the first peak at ~2 minutes.

-

Typical condition: CO₂/MeOH (97:3) .

-

SFC vs. HPLC Comparison

| Feature | HPLC (Normal Phase) | SFC (Supercritical) |

| Run Time | 10 - 15 mins | 3 - 5 mins |

| Solvent Cost | High (Hexane) | Low (CO₂ is recycled) |

| Prep Scalability | Good, but solvent evaporation is slow | Excellent, CO₂ evaporates instantly |

Workflow for Method Development

This flowchart guides the user through the decision-making process if the standard conditions require adjustment.

Caption: Decision tree for optimizing chiral separation parameters.

Troubleshooting & Scientific Nuances

The Ortho-Effect

The 2-fluoro substituent is pivotal. Unlike the 4-fluoro analog, the 2-fluoro atom creates steric hindrance that prevents free rotation of the phenyl ring.

-

Observation: If you observe peak splitting or broad shoulders, it may not be chiral separation but rotational isomers (rotamers) .

-

Verification: Run the HPLC at a higher temperature (40°C). If the peaks coalesce, they are rotamers. If resolution decreases but peaks remain distinct, they are enantiomers. Note: For this molecule, rotamerism is unlikely to be stable at RT, so distinct peaks are almost certainly enantiomers.

Solvent History

-

Caution: Polysaccharide columns (AD-H/OD-H) are not compatible with "forbidden" solvents like DCM, Chloroform, or THF (unless using "Immobilized" versions like Chiralpak IA/IC).

-

Sample Prep: Dissolve the sample in the mobile phase (Hexane/IPA). Do not dissolve in pure IPA and inject a large volume, as this will distort the peak shape (solvent effect).

References

-

Yamamoto, C., et al. (2002). "Chiral recognition of 2-arylpropionic acid derivatives by amylose tris(3,5-dimethylphenylcarbamate)." Journal of Chromatography A.

-

Daicel Chiral Technologies. (2023). "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies Application Guide.

-

Maier, N. M., et al. (2001). "Separation of enantiomers: needs, challenges, perspectives." Journal of Chromatography A.

-

Sigma-Aldrich. (2023). "Product Specification: Methyl (R)-2-fluoropropionate and derivatives."

(Note: While specific application notes for this exact CAS are proprietary to synthesis labs, the protocols above are derived from the validated behavior of the 2-arylpropionate class on polysaccharide phases.)

Sources

Application Note: A Strategic Guide to Analytical Method Development for Fluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of the C-F Bond

The introduction of fluorine into organic molecules has become a cornerstone of modern drug development and materials science.[1] The carbon-fluorine (C-F) bond, the strongest in organic chemistry, imparts unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve a drug candidate's pharmacokinetic profile.[2][][4][5] However, these same properties present distinct analytical challenges. The high electronegativity of fluorine and the stability of the C-F bond can lead to issues with chromatographic retention, ionization efficiency, and predictable fragmentation in mass spectrometry, requiring specialized approaches for robust and reliable quantification.[6][7]

This guide provides a strategic framework for developing and validating analytical methods for fluorinated compounds. Moving beyond a simple recitation of steps, we delve into the rationale behind key decisions in sample preparation, chromatography, and detection, empowering you to build self-validating and scientifically sound methods.

Part A: Strategic Method Development - First Principles

A successful method begins with a thorough understanding of the analyte and the analytical objective. Before any instrument is touched, a methodical consideration of the following points will dictate the entire analytical strategy.

1. Analyte Physicochemical Properties:

-

Fluorination Pattern: Is it a single fluorine substitution, a trifluoromethyl group, or a per- and polyfluoroalkyl substance (PFAS)? The degree and location of fluorination dramatically affect polarity, volatility, and chemical reactivity.[7]

-

Volatility: Volatile or semi-volatile fluorinated compounds may be amenable to Gas Chromatography (GC), while larger, non-volatile molecules like pharmaceuticals are typically suited for High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[8][9]

-

Solubility and pKa: These properties are critical for selecting appropriate sample preparation solvents and HPLC mobile phase pH to ensure the analyte is in a consistent and suitable form for analysis.[]

2. Matrix and Concentration:

-

Sample Matrix: The complexity of the matrix (e.g., drinking water, soil, blood plasma, bulk drug substance) dictates the required extent of sample cleanup.[10][11] Biological fluids often require protein precipitation or liquid-liquid extraction, while environmental samples may need solid-phase extraction (SPE) to remove interferences and concentrate the analyte.[12][13]

-

Expected Concentration: The target concentration (e.g., percent level for bulk purity vs. parts-per-trillion for environmental monitoring) determines the required sensitivity and thus the choice of analytical technique and detector.[7][14]

3. Regulatory Context:

-

Governing Bodies: Is the analysis for pharmaceutical quality control under FDA/ICH guidelines or environmental monitoring under EPA methods?[15] Authoritative bodies provide specific validation requirements. For instance, ICH Q2(R1) outlines parameters like accuracy, precision, specificity, and robustness for validating pharmaceutical methods, while EPA methods like 537.1 provide prescriptive protocols for PFAS analysis in drinking water.[16][17][18][19][20]

The interplay of these factors is visualized in the workflow below, guiding the initial high-level decisions of the analytical process.

Caption: High-level decision workflow for analytical method development.

Part B: Sample Preparation - The Foundation of Accuracy

Effective sample preparation is critical for removing matrix interferences and enriching the analyte to a detectable concentration.[21][22] For fluorinated compounds, this step also minimizes contamination from labware, such as PTFE components, which can leach interfering substances.[23]

Common Techniques:

-

Solid-Phase Extraction (SPE): This is the cornerstone for analyzing trace-level fluorinated compounds like PFAS in complex matrices.[10][21] Weak Anion Exchange (WAX) cartridges are particularly effective, capable of extracting both short- and long-chain PFAS with high recovery rates.[24]

-

Liquid-Liquid Extraction (LLE): LLE is a classic technique useful for separating PFAS from water samples by partitioning them into an immiscible organic solvent.[22]

-

Protein Precipitation (PPT): For biological samples like plasma or serum, crashing out proteins with a solvent like acetonitrile is a rapid and effective initial cleanup step.[13]

Protocol: Solid-Phase Extraction for PFAS in Water (Based on EPA Method 537.1)

This protocol outlines the manual extraction of PFAS from a drinking water sample using a polystyrene-divinylbenzene (PSDVB) or Weak Anion Exchange (WAX) SPE cartridge.

Materials:

-

SPE Cartridge (e.g., 500 mg, 6 mL WAX or PSDVB)

-

SPE Vacuum Manifold

-

Reagent Water (PFAS-free)

-

Methanol (HPLC Grade)

-

Ammonium Hydroxide

-

Sample Collection Bottles (Polypropylene)

-

Concentrator Tube

Procedure:

-

Sample Preservation: Adjust the sample pH if required by the specific method (e.g., using Trizma buffer as in EPA 537.1).[14] Add surrogate internal standards to the sample.

-

Cartridge Conditioning:

-

Causality: This step wets the sorbent and activates the functional groups for analyte retention.

-

Pass 15 mL of methanol through the cartridge. Do not allow the sorbent to go dry from this point until the sample is loaded.

-

Pass 18 mL of reagent water through the cartridge, ensuring the sorbent remains wet.[14]

-

-

Sample Loading:

-

Load the water sample (e.g., 250 mL) onto the cartridge at a flow rate of approximately 10-15 mL/min.

-

-

Cartridge Washing:

-

Causality: This step removes hydrophilic interferences that were retained on the sorbent.

-

After the entire sample has passed through, wash the cartridge with a specific wash solution (e.g., reagent water) to remove co-extracted matrix components.

-

-

Cartridge Drying:

-

Dry the cartridge by drawing a vacuum through it for 10-15 minutes to remove residual water.

-

-

Analyte Elution:

-

Causality: A strong organic solvent disrupts the analyte-sorbent interaction, eluting the target compounds. A basic modifier is often added to elute acidic PFAS from a WAX sorbent.

-

Place a clean collection tube under the cartridge.

-

Elute the analytes with methanol, potentially modified with a small percentage of ammonium hydroxide. Use two small aliquots (e.g., 2 x 4 mL). Allow the first aliquot to soak for 1 minute before eluting.

-

-

Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of methanol/water, add recovery internal standards, and vortex for analysis.

-

Caption: The five key stages of a Solid-Phase Extraction (SPE) workflow.

Part C: Chromatographic Separation Techniques

Chromatography is the heart of the analysis, separating the target analyte from other components. The unique electronics of fluorinated compounds demand careful consideration of the stationary phase.

Liquid Chromatography (LC)

LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the workhorse for analyzing non-volatile fluorinated compounds like pharmaceuticals and PFAS.[7]

-

Stationary Phase Selection:

-

C18 Columns: While a standard starting point, the high polarity of some fluorinated compounds can lead to poor retention on traditional C18 phases.[25]

-

Fluorinated Phases (e.g., F5): These columns offer alternative selectivity. They can engage in dipole-dipole interactions with the C-F bonds of the analyte, often providing better retention and peak shape for highly fluorinated molecules compared to purely hydrophobic interactions on a C18.[26]

-

Phenyl Phases (e.g., Phenyl-Hexyl): These phases can provide π-π interactions with fluorinated aromatic rings, offering a different selectivity mechanism that can be advantageous for separating structurally similar isomers.[27][28]

-

-

Mobile Phase Considerations:

-

A typical mobile phase consists of water and an organic solvent like methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Caution: To avoid background contamination in trace analysis (e.g., PFAS), it is crucial to use an HPLC system with PFC-free components or install a delay column to chromatographically separate system-derived contamination from the analytes of interest.[17][23][24]

-

Gas Chromatography (GC)

GC is ideal for volatile fluorinated compounds, such as fluorotelomer alcohols or certain fluorinated pesticides.[8][9]

-

Stationary Phase Selection: The choice depends on the polarity of the analytes. A mid-polarity phase (e.g., containing trifluoropropyl groups) can be effective for retaining a range of fluorinated compounds.

-

Injection and Detection: Headspace or SPME sampling can be used for volatile analytes in water.[9] Mass spectrometry is the most common detector, providing both quantification and identification. Field ionization (FI) is a soft ionization technique that can be useful for preserving the molecular ion of fluorinated compounds, which often fragment extensively under standard electron ionization (EI).[29]

Part D: Detection and Quantification

The choice of detector is dictated by the required sensitivity, selectivity, and the nature of the information needed (quantitative vs. structural).

Mass Spectrometry (MS)

MS is the premier detection technique due to its superior sensitivity and specificity.

-

Tandem Mass Spectrometry (MS/MS): For quantitative analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[14][17] It provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte.

-

Fragmentation Patterns: Fluorinated compounds can exhibit complex or unexpected fragmentation. The strong C-F bond means that fragmentation may not follow typical hydrocarbon patterns.[30] The loss of HF (20 Da) is common. Perfluorinated chains often produce characteristic fragment ions (e.g., CF₃⁺ at m/z 69).[31] However, molecular ions are often weak or absent in EI spectra, making compound identification challenging without standards.[29][31]

¹⁹F Nuclear Magnetic Resonance (NMR)

¹⁹F NMR is a powerful tool for both qualitative and quantitative analysis of fluorinated pharmaceuticals.[32]

-

Advantages:

-

High Specificity: The ¹⁹F nucleus has a 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes signal overlap.[2][32][33]

-

Quantitative Power (qNMR): ¹⁹F qNMR can determine the purity of bulk drugs and reference materials without the need for a specific standard for each compound, as quantification can be performed against a universal fluorinated internal standard.[32]

-

Structural Information: Chemical shifts and coupling patterns provide detailed information about the chemical environment of each fluorine atom in the molecule.[34]

-

Part E: Method Validation - Ensuring Trustworthiness

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[16][20] The parameters are defined by regulatory bodies like the ICH.[18][19]

Protocol: Key Parameters for LC-MS/MS Method Validation (ICH Q2(R1))

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis (using a PDA detector) should pass. In MS/MS, the ratio of two MRM transitions should be consistent between samples and standards. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | A minimum of 5 concentration levels. The correlation coefficient (r²) should be ≥ 0.99. |

| Accuracy | To measure the closeness of the test results to the true value. Assessed by analyzing spiked matrix samples at different concentrations. | Mean recovery should be within 80-120% for trace analysis or 98-102% for pharmaceutical assays.[28] |

| Precision | To measure the degree of scatter between a series of measurements. Includes Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, or equipment). | The relative standard deviation (%RSD) should be ≤ 15% for trace analysis or ≤ 2% for assays.[28] |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (%RSD) and accuracy (%Recovery) should meet predefined criteria at this level. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±10%). | System suitability parameters (e.g., retention time, peak area) should remain within acceptable limits.[27] |

References

-

U.S. EPA. (n.d.). PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water. Restek. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Solid Phase Extraction (SPE) for PFAS Soil Testing. Agilent. Retrieved from [Link]

-

Tawfeek, H. M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. Retrieved from [Link]

-

SCIEX. (n.d.). Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system. SCIEX. Retrieved from [Link]

-

SCIEX. (n.d.). Automated solid-phase extraction system for the analysis of PFAS in drinking water. SCIEX. Retrieved from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

-

Lab Manager. (2024, October 4). Simplifying PFAS Analysis with Solid-Phase Extraction. Lab Manager. Retrieved from [Link]

-

U.S. EPA. (2025, April 24). EPA PFAS Drinking Water Laboratory Methods. United States Environmental Protection Agency. Retrieved from [Link]

-

Agilent Technologies. (n.d.). US EPA Method 537.1 for PFAS in drinking water. Agilent. Retrieved from [Link]

-

Chromatography Online. (2020, October 14). Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. Chromatography Online. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Legacy and Emerging Perfluorinated Alkyl Substances (PFAS) in Environmental Water Samples Using Solid Phase Extraction (SPE) and LC-MS/MS. Waters Corporation. Retrieved from [Link]

-

University of Nairobi. (n.d.). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. UoN Digital Repository. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

-

Wallace, A. M., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. Journal of Chromatography A, 466226. Retrieved from [Link]

-

ResearchGate. (n.d.). General Aspects of Organofluorine Compounds. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of 19 F quantitative NMR to pharmaceutical analysis. ResearchGate. Retrieved from [Link]

-

American Chemical Society. (2021, June 3). Fast 19F Magic Angle Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Analytical Chemistry. Retrieved from [Link]

-

American Chemical Society. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

-

Corviseri, M. C., et al. (2024). Monitoring (semi)volatile poly- & perfluorinated hydrocarbons in environmental samples using GC-MS. IRIS. Retrieved from [Link]

-

JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Retrieved from [Link]

-

American Chemical Society. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

JD Supra. (2025, December 5). PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. JD Supra. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Retrieved from [Link]

-

Nare, et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

Arome Science. (2025, July 10). PFAS Analysis: Challenges in Detecting Forever Chemicals. Arome Science. Retrieved from [Link]

-

ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS? ResearchGate. Retrieved from [Link]

-

Taylor & Francis Online. (2024, March 26). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. Taylor & Francis Online. Retrieved from [Link]

-

Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards. Retrieved from [Link]

-

LCGC International. (2024, December 5). A Comparative Study of Various Sample Preparation Approaches for PFAS in Biofluids: A Practical Method of Biomonitoring for Anthropogenic Toxicity. LCGC International. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Advances of the fluorine-containing materials for sample preparation in food field. Analytical Methods. Retrieved from [Link]

-

Research Square. (2026, January 19). Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC. Research Square. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). Shimadzu Scientific Instruments. Retrieved from [Link]

-

SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO. Retrieved from [Link]

-

SciSpace. (n.d.). Biologically Active Organofluorine Compounds. SciSpace. Retrieved from [Link]

-

Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Organomation. Retrieved from [Link]

-

ResearchGate. (2026, January 23). Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC. ResearchGate. Retrieved from [Link]

-

LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

-

Brazilian Journal of Radiation Sciences. (2018, August 17). Development of an HPLC method for the radiochemical purity evaluation of [18F]fluoroestradiol. Brazilian Journal of Radiation Sciences. Retrieved from [Link]

-

Bentham Science. (2023, February 1). Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Bentham Science Publishers. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]

- 8. Monitoring (semi)volatile poly- & perfluorinated hydrocarbons in environmental samples using GC-MS [sfera.unife.it]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. sciex.com [sciex.com]

- 15. epa.gov [epa.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. agilent.com [agilent.com]

- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 19. fda.gov [fda.gov]

- 20. database.ich.org [database.ich.org]

- 21. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]

- 22. organomation.com [organomation.com]

- 23. unitedchem.com [unitedchem.com]

- 24. agilent.com [agilent.com]

- 25. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [discover.restek.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. ijrimcronline.com [ijrimcronline.com]

- 28. researchgate.net [researchgate.net]

- 29. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 32. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 19F NMR Spectra Service - Creative Proteomics [creative-proteomics.com]

- 34. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

purification of Methyl 2-(2-fluorophenyl)propanoate from reaction mixture

Answering the user's request.## Technical Support Center: Purification of Methyl 2-(2-fluorophenyl)propanoate from a Reaction Mixture

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven troubleshooting advice and detailed protocols for the purification of Methyl 2-(2-fluorophenyl)propanoate. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Common Purification Issues (Q&A Format)

This section addresses the most frequent challenges encountered during the post-reaction workup and purification of Methyl 2-(2-fluorophenyl)propanoate.

Q1: My crude product shows the presence of the starting carboxylic acid, 2-(2-fluorophenyl)propanoic acid, even after purification. What went wrong?

A1: This is a classic purification challenge, often stemming from two primary sources: incomplete reaction or unintended hydrolysis of the ester product during the workup.[1]

-

Cause 1: Incomplete Reaction: Fischer esterification, a common synthesis route, is an equilibrium-limited reaction.[2] If the reaction has not been driven to completion (e.g., by insufficient reflux time or inefficient water removal), a significant amount of the starting carboxylic acid will remain.

-

Cause 2: Ester Hydrolysis during Workup: The highest risk of hydrolysis occurs during aqueous wash steps, especially when neutralizing the acid catalyst.[1] Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can rapidly saponify your ester back to the carboxylate salt. Similarly, prolonged contact time with any aqueous basic or acidic solution can promote hydrolysis.[1]

Solution: The most effective way to remove the acidic starting material is by washing the crude organic layer with a mild, weak base.

-

Recommended Protocol: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the neutralization/extraction wash.[1][2] The bicarbonate reacts with the strong acid catalyst and the unreacted carboxylic acid to form the corresponding sodium salts, which are highly soluble in the aqueous layer and are thus removed from your organic phase.

-

Causality: A weak base is strong enough to deprotonate the carboxylic acid but not strong enough to significantly attack the less electrophilic carbonyl carbon of the ester, thus preserving your product.[1]

-

Pro-Tip: Perform washes quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods.[1] Always check the aqueous layer with pH paper after the base wash to ensure it is basic (pH > 8), confirming that all acidic impurities have been neutralized.[3]

Q2: My final yield is significantly lower than expected after the aqueous workup. Where did my product go?

A2: Low yield post-workup is a frustrating issue, often pointing towards product loss through hydrolysis or physical handling errors.

-

Primary Suspect: Hydrolysis: As discussed in Q1, aggressive workup conditions are the main culprit. If you used a strong base, you likely saponified a significant portion of your ester. The resulting carboxylate salt would be washed away into the aqueous layer, leading to a dramatic drop in yield.[1]

-

Secondary Factors:

-

Emulsion Formation: During extraction, vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping product at the interface and making separation difficult.

-

Insufficient Extraction: If you are extracting the product from an aqueous reaction mixture, using too few extractions with an organic solvent will leave product behind.

-

Premature Evaporation: If your ester is particularly volatile, aggressive removal of the organic solvent on a rotary evaporator, especially at high temperatures and low pressures, can lead to product loss.

-

Solution & Prevention:

-

Optimize Workup: Always use a weak base like NaHCO₃ for neutralization.[2] Perform all aqueous washes with ice-cold solutions to slow down the kinetics of any potential hydrolysis.[1]

-

Break Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.

-

Ensure Complete Extraction: Perform at least three separate extractions with your chosen organic solvent to ensure quantitative transfer of the product from the aqueous phase.

-

Careful Solvent Removal: Remove the extraction solvent under reduced pressure at a moderate temperature (e.g., <40°C) to avoid co-evaporation of your product.

Q3: The reaction mixture turned black or dark brown during synthesis. How will this affect purification?

A3: A dark color, often described as charring, is typically caused by the strong dehydrating action of the acid catalyst (like concentrated sulfuric acid) on the organic compounds, especially at high temperatures.[2]

-

Nature of Impurities: These dark materials are typically complex, polar, high-molecular-weight byproducts.

-

Purification Impact: While visually unappealing, these impurities are often non-volatile. This means they can usually be separated effectively by distillation. During distillation, your desired ester will evaporate and be collected as a clear, colorless distillate, leaving the dark, tarry residue behind in the distillation flask.[4] If the byproducts co-distill, column chromatography will be necessary.

Solution:

-

Prevention: Add the sulfuric acid catalyst slowly and with vigorous stirring to a cooled solution of the alcohol and carboxylic acid. This helps to dissipate the heat of mixing and prevents localized overheating that leads to charring.[2]

-

Removal: Proceed with the standard aqueous workup. The highly polar nature of the charred material may lead to some of it being removed into the aqueous phase. The remaining non-volatile residue should be easily removed by distillation.

Q4: I've performed a simple distillation, but my product purity (as checked by GC or NMR) has not significantly improved. What should I do next?

A4: This indicates that your product is contaminated with impurities that have boiling points very close to that of Methyl 2-(2-fluorophenyl)propanoate.

-

Probable Cause: The impurity could be a structural isomer or a byproduct with a similar molecular weight and polarity. Simple distillation is often insufficient to separate components with a boiling point difference of less than 25°C.

Solution: High-Resolution Purification Techniques

-

Fractional Distillation: If you have a sufficient quantity of material, using a fractional distillation column (e.g., a Vigreux or packed column) increases the surface area for vapor-liquid equilibria, providing much greater separation efficiency than a simple distillation.

-

Flash Column Chromatography: This is the most common and effective solution for removing persistent impurities.[5][6] By using a solid stationary phase (typically silica gel) and a liquid mobile phase (a solvent system like hexane/ethyl acetate), you can separate compounds based on their differential polarity. Your target ester is moderately polar and should separate well from both more polar (e.g., residual alcohols) and less polar impurities. This technique is highly effective for achieving >98% purity.[6]

Q5: How can I reliably determine the purity of my final product?

A5: Visual inspection is not enough. You must use analytical techniques to quantify purity and confirm the structure of the isolated compound.

-

Gas Chromatography (GC): An excellent technique for assessing the purity of volatile compounds like esters.[7][8] The area of the peak corresponding to your product relative to the total area of all peaks gives a good measure of its purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity assessment, especially for identifying non-volatile impurities.[9] A reversed-phase C18 column is typically used for compounds of this nature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of your final product. The presence of unexpected signals in the spectrum indicates impurities. Integration of the proton signals can also be used to quantify the level of impurities if their structures are known.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming that you have synthesized the correct molecule. GC-MS combines the separation power of GC with the identification capabilities of MS.[10]

Section 2: Validated Purification Protocols

These protocols provide detailed, self-validating steps for isolating Methyl 2-(2-fluorophenyl)propanoate from a typical acid-catalyzed esterification reaction mixture.

Protocol 1: Standard Aqueous Workup & Liquid-Liquid Extraction

This procedure is designed to neutralize the acid catalyst and remove water-soluble impurities like unreacted acid and alcohol.

-

Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. For sensitive esters, it's advisable to place the flask in an ice bath.[1]

-

Dilute the Mixture: Transfer the cooled reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, approx. 2-3 volumes of the reaction mixture).[2]

-

Neutralization Wash: Carefully add a cold, saturated solution of sodium bicarbonate (NaHCO₃) in portions.[3]

-

Caution: Carbon dioxide gas will evolve. Swirl the unstoppered funnel initially to control the rate of gas evolution before stoppering and shaking. Vent the funnel frequently and pointed away from you and others.[2][3]

-

Continue adding the NaHCO₃ solution until gas evolution ceases. Shake, vent, and separate the layers.

-

-

Aqueous Wash: Wash the organic layer with deionized water (1 x 1 volume).

-

Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) (1 x 1 volume). This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic layer.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the agent until it no longer clumps together.

-

Filtration & Concentration: Gravity filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator at a moderate temperature (<40°C) to yield the crude ester.

-

QC Check: At this stage, you can take a small aliquot for GC or ¹H NMR analysis to assess the purity of the crude product and decide if further purification is necessary.

Protocol 2: Fractional Vacuum Distillation

This is the preferred method for purifying moderate-to-large quantities of the ester, especially for removing non-volatile impurities (like char) or solvents with significantly different boiling points.[4]

-

Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a short Vigreux column for efficient separation. Ensure all glass joints are properly sealed for vacuum.

-

Transfer Crude Product: Transfer the crude ester from Protocol 1 into a round-bottom flask appropriately sized for the volume of liquid (ideally 1/2 to 2/3 full). Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Collect Fractions:

-

Forerun: Collect the first fraction, which may contain residual extraction solvent or other low-boiling impurities.

-

Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of your product, switch to a new receiving flask and collect the pure ester.

-

End Fraction: Stop the distillation before the flask goes to dryness to avoid overheating the residue, which can cause decomposition.

-

-

Final Product: The collected main fraction should be your purified Methyl 2-(2-fluorophenyl)propanoate. Weigh the product and calculate the final yield.

-

QC Check: Confirm the purity of the distilled product using GC, HPLC, or NMR analysis.[8][9]

Protocol 3: Flash Column Chromatography

Use this method when distillation is ineffective or when very high purity is required.[6]

-

Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an R_f value of approximately 0.3-0.4. For this ester, a mixture of ethyl acetate in hexanes is a good starting point.

-

Column Packing: Pack a glass column with silica gel using the chosen solvent system (as a slurry). Ensure the silica bed is level and free of air bubbles.

-

Sample Loading: Dissolve the crude ester in a minimal amount of the chromatography solvent. Carefully load this solution onto the top of the silica gel bed.

-

Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

-

Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified ester.

-

QC Check: Verify the purity of the final product by your chosen analytical method.

Section 3: Advanced Topics & FAQs

FAQ: What are the key considerations when scaling up this purification from lab-scale to pilot-plant scale?

Scaling up a purification process is not always linear and presents unique challenges.[11]

-

Heat and Mass Transfer: In large reactors, mixing and heat transfer are less efficient.[11] This can lead to localized temperature gradients, potentially increasing side reactions or charring.[12] The rate of reagent addition may need to be adjusted.

-

Extraction Equipment: Large-scale liquid-liquid extractions are performed in jacketed reactors with baffles, not giant separatory funnels. The efficiency of mixing and the time required for phase separation will differ and must be optimized.

-

Chromatography Scale-Up: Scaling up chromatography involves increasing the column diameter while keeping the bed height the same.[13] The cost of the stationary phase and solvents can become a significant factor.[13]

-

Safety: Handling large volumes of flammable organic solvents and reactive chemicals requires stringent safety protocols and specialized equipment.[11]

FAQ: How do I choose between distillation and chromatography?

The choice depends on the nature of the impurities, the quantity of material, and the required purity level.

| Feature | Distillation | Flash Chromatography |

| Principle | Separation by boiling point | Separation by polarity |

| Best For | Separating compounds with large boiling point differences; removing non-volatile residues.[4] | Separating compounds with similar boiling points but different polarities.[6] |

| Scale | Excellent for large quantities (grams to kilograms). | Good for small to moderate quantities (milligrams to >100 grams). |

| Purity | Good to high. | Can achieve very high purity (>99%). |

| Cost/Time | Generally faster and less expensive for large scales. | Can be more time-consuming and requires significant solvent and silica gel. |

Section 4: Visual Workflow and Troubleshooting Guides

General Purification Workflow

This diagram outlines the typical sequence of operations for purifying Methyl 2-(2-fluorophenyl)propanoate after synthesis.

Caption: General purification workflow from crude mixture to pure product.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification problems.

Caption: Decision tree for troubleshooting common purification issues.

References

-

HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Available from: [Link]

-

Pivetta, T., et al. (n.d.). High performance purification process of methyl and ethyl esters produced by transesterification. CONICET. Retrieved March 4, 2025, from [Link]

-

Metcalfe, L. D., & Schmitz, A. A. (n.d.). The Methanol Sulfuric Acid Esterification Methods. II. An Improved Extraction Procedure. Journal of Gas Chromatography. Retrieved March 4, 2025, from [Link]

-

Bio-Link. (2024, December 31). Risks and Control Strategies of Scale-up in Purification Process. Bio-Link. Retrieved March 4, 2025, from [Link]

-

Unknown. (n.d.). Lab5 procedure esterification. Retrieved March 4, 2025, from [Link]

-

Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved March 4, 2025, from [Link]

-

Benner, C. (n.d.). Synthesis, Isolation, and Purification of an Ester. Coach Benner. Retrieved March 4, 2025, from [Link]

-

Jin, J., et al. (2021, July 7). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. PMC. Retrieved March 4, 2025, from [Link]

-

FULIR. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR. Retrieved March 4, 2025, from [Link]

-

Senieer. (2022, May 25). Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer. Retrieved March 4, 2025, from [Link]

- Google Patents. (n.d.). US4304925A - Process for purifying esters.

-

LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved March 4, 2025, from [Link]

-

ResearchGate. (2025, August 7). Separation of Aryl Propionic Acids by Capillary Liquid Chromatography. Retrieved March 4, 2025, from [Link]

-

Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Bio-Rad. Retrieved March 4, 2025, from [Link]

-

Asian Journal of Chemistry. (2017, December 31). A mild and efficient method for the hydrolysis of esters. Retrieved March 4, 2025, from [Link]

-

Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Neuland Labs. Retrieved March 4, 2025, from [Link]

-

MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved March 4, 2025, from [Link]

-

Organic Syntheses. (n.d.). Procedure for preparation of (Z)-1. Retrieved March 4, 2025, from [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Retrieved March 4, 2025, from [Link]

-

JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved March 4, 2025, from [Link]

-

Suárez-Castillo, O. R., et al. (2021, May 1). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Afinidad. Retrieved March 4, 2025, from [Link]

- Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

- Google Patents. (n.d.). CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method.

-

NIH. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC. Retrieved March 4, 2025, from [Link]

-

RSC Publishing. (2010, January 15). A validated GC-MS method for the analysis of the piperazines. Analytical Methods. Retrieved March 4, 2025, from [Link]

-

RSC Publishing. (n.d.). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications. Retrieved March 4, 2025, from [Link]

-

ResearchGate. (2025, October 26). Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase. Retrieved March 4, 2025, from [Link]

-

Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved March 4, 2025, from [Link]

-

Pure and Applied Biology. (2024, October 2). Extraction techniques and purification methods: Precision tools for pure innovation. Retrieved March 4, 2025, from [Link]

-

Semantic Scholar. (n.d.). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Retrieved March 4, 2025, from [Link]

-

Cipac.org. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved March 4, 2025, from [Link]

- Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.

-

Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved March 4, 2025, from [Link]

-

Regular Article. (2022, March 15). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. Retrieved March 4, 2025, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. hscprep.com.au [hscprep.com.au]

- 5. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]

- 8. cipac.org [cipac.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]

- 12. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]

- 13. bio-rad.com [bio-rad.com]

Technical Support Center: Troubleshooting Side Reactions in Fluorinated Ester Synthesis

Topic: Side Reactions in the Synthesis of Fluorinated Esters Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Technical Support Center. This guide addresses the unique reactivity profiles introduced by fluorine substitution in ester synthesis. Unlike standard aliphatic esterifications, fluorinated substrates introduce potent inductive effects (

This guide is structured to troubleshoot specific failure modes based on the position of the fluorine atom (

Part 1: Diagnostic Decision Matrix

Before selecting a protocol, identify your risk category using the decision tree below. Fluorine position dictates the dominant side reaction.

Figure 1: Diagnostic decision tree for identifying primary side reactions based on substrate structure.

Part 2: Troubleshooting Guides & FAQs

Category 1: Alpha-Fluoro Esters (The "Hydration Trap")

Target: Esters of Trifluoroacetic acid (TFA), Difluoroacetic acid, etc.

The Issue:

The strong electron-withdrawing nature of

Q: My

-

Mechanism: The polarized carbonyl is susceptible to rapid attack by hydroxide or even water. Standard basic washes (NaHCO

, NaOH) can instantaneously saponify these esters. -

Protocol Adjustment:

-

Avoid Aqueous Workup: If possible, remove the solvent and purify via distillation directly.

-

Non-Aqueous Neutralization: If an acid scavenger is needed, use solid K

CO -

Hydrate Check: If you observe a "missing carbonyl" in

C NMR (shift from ~160 ppm to ~95 ppm), you have isolated the stable hydrate [3]. Dehydrate by refluxing in toluene with a Dean-Stark trap or molecular sieves.[1]

-

Q: Can I use standard silica chromatography? A: Often, no. The acidity of silica can catalyze hydrolysis if the solvent is not strictly anhydrous.

-

Solution: Use neutral alumina or pre-treat silica with 1% triethylamine (though proceed with caution regarding base-sensitivity). Distillation is the preferred purification method for volatile

-fluoro esters.

Category 2: Beta-Fluoro Esters (The "Elimination Trap")

Target: Esters with fluorine at the

The Issue:

The

Figure 2: Mechanism of Base-Mediated HF Elimination (E1cb).

Q: I see significant acrylate formation during esterification. How do I stop it? A: You are using a base that is too strong or hindered, favoring elimination over substitution.

-

Troubleshooting Steps:

-

Abandon Steglich/DCC: The DMAP/Amine bases used in Steglich couplings often trigger E1cb elimination in

-fluoro systems. -

Switch to Acid Chlorides: Generate the acid chloride using oxalyl chloride (neutral conditions), then react with the alcohol using a weak, non-nucleophilic base like 2,6-di-tert-butylpyridine or strictly controlled stoichiometry of pyridine at

C. -

Acid Catalysis: Use acid-catalyzed esterification (Fischer) with H

SO

-

Category 3: Fluorinated Alcohols (The "Lazy Nucleophile")

Target: Esters of TFE (Trifluoroethanol), HFIP (Hexafluoroisopropanol), or Perfluorinated alcohols.

The Issue: Fluorinated alcohols are poor nucleophiles . The electron-withdrawing fluorine atoms pull density away from the oxygen, significantly lowering the pKa (e.g., TFE pKa ~12.4 vs. Ethanol ~16) and reducing the orbital availability for nucleophilic attack [6]. Standard Steglich conditions (DCC/DMAP) often fail or produce low yields because the intermediate O-acylisourea rearranges to the N-acylurea faster than the weak alcohol can attack it [7].

Q: My reaction with TFE/HFIP stalls or gives N-acylurea byproducts. What now? A: You must activate the electrophile more aggressively or use a different coupling strategy.

Protocol: High-Force Esterification for Fluorinated Alcohols

| Method | Suitability | Notes |

| Acid Anhydride + Lewis Acid | High | Use pre-formed anhydride with |

| Mitsunobu Reaction | Medium | Works for some, but fluorinated alcohols can be too acidic (pKa < 11), sometimes protonating the betaine intermediate prematurely. |

| Sulfonyl Activation | High | Convert acid to mixed anhydride with TsCl or MsCl, then add alcohol. |

Recommended Workflow (Acid Chloride Method):

-

Convert carboxylic acid to acid chloride using

(reflux, 2h). Remove excess -

Dissolve acid chloride in DCM.

-

Add fluorinated alcohol (1.2 equiv).

-

Add activated molecular sieves (to trap HCl) or a weak base like Na

CO -

Reflux may be required due to the low nucleophilicity of the alcohol.

Part 3: Purification & Stability

Q: My fluorinated ester is volatile. How do I remove the solvent without losing product? A: Fluorinated esters often form low-boiling azeotropes with common solvents.

-

Azeotrope Awareness: Be cautious when evaporating DCM or Ether.

-

Solvent Switch: For volatile esters (bp < 100°C), use a higher boiling solvent for the reaction (e.g., chlorobenzene) and distill the product out of the reaction mixture, leaving the solvent behind.

-

Cold Distillation: Use Kugelrohr distillation at reduced pressure/low temperature to isolate sensitive volatile esters.

Q: How do I store these compounds? A:

-

Moisture: Store under argon/nitrogen.

-fluoro esters will hydrate over time in air. -

Glassware: Avoid long-term storage in glass if the compound is prone to HF elimination (HF etches glass). Teflon (PFA/FEP) containers are recommended for perfluorinated esters.

References

-

Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Source: National Institutes of Health (NIH) URL:[Link]

-

Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Source: National Institutes of Health (NIH) URL:[Link]

-

Hydrates, Hemiacetals, and Acetals. Source: Master Organic Chemistry URL:[Link]

-

The Mechanism of Base-Promoted HF Elimination. Source: ResearchGate URL:[Link]

-

Elimination Reactions: E1cb Mechanism. Source: SIUE Department of Chemistry URL:[Link]

-

Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction. Source: ACS Publications URL:[Link]

-

Esterification/Amidation Problems (Steglich Rearrangement). Source: Reddit (ChemPros Community Discussion) URL:[Link]

-

Recent developments in the use of fluorinated esters as activated intermediates. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Support Center: Stability of Methyl 2-(2-fluorophenyl)propanoate

Topic: Stability of Methyl 2-(2-fluorophenyl)propanoate under acidic conditions Ticket ID: TECH-SUP-2024-FP-EST Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with Methyl 2-(2-fluorophenyl)propanoate , a key intermediate often associated with the synthesis of 2-arylpropionic acid NSAIDs (the "profen" class, structurally related to Flurbiprofen).

Users frequently contact us regarding "disappearing peaks" or "loss of optical purity" when subjecting this ester to acidic environments (e.g., acidic workups, silica gel chromatography, or acidic mobile phases). This guide addresses the physicochemical stability of your molecule, specifically focusing on acid-catalyzed hydrolysis and stereochemical racemization .

Module 1: Chemical Stability (Hydrolysis)

The Issue: "My ester peak is decreasing, and a new polar peak is forming."

Diagnosis: You are observing acid-catalyzed hydrolysis (

Technical Insight: The Fluorine Effect

The 2-fluoro substituent is an electron-withdrawing group (EWG) via the inductive effect (

-

Activation: The fluorine pulls electron density away from the benzene ring, which in turn pulls density from the

-carbon and the carbonyl carbon. -

Increased Electrophilicity: This makes the carbonyl carbon more electrophilic (positive character) compared to a non-fluorinated analogue.

-

Kinetic Consequence: Water (the nucleophile) attacks the carbonyl more readily. Consequently, Methyl 2-(2-fluorophenyl)propanoate hydrolyzes faster than Methyl 2-phenylpropanoate under identical acidic conditions.

Mechanism of Action (Graphviz)

Figure 1: Acid-catalyzed hydrolysis pathway (

Module 2: Stereochemical Stability (Racemization)

The Issue: "My enantiomeric excess (ee%) dropped from 98% to 92%."

Diagnosis: Acid-catalyzed racemization via enolization.[1] If you are working with a chiral form (e.g., the S-enantiomer), acidic conditions can cause "leakage" of stereochemistry.[1]

Technical Insight: The Labile -Proton

The proton at the chiral center (

-

Protonation: The carbonyl oxygen gets protonated by the acid.[1]

-

Enol Formation: This lowers the barrier for the removal of the

-proton. -

Loss of Chirality: The resulting enol intermediate is planar and achiral .

-

Reprotonation: When the enol tautomerizes back to the keto form, the proton can return from either the top or bottom face, resulting in a racemic mixture.

Critical Note: While racemization is typically faster in base, strong mineral acids (HCl,

Mechanism of Action (Graphviz)

Figure 2: The pathway for loss of optical purity. The planar enol intermediate destroys the stereocenter.

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Guide

Figure 3: Decision tree for diagnosing stability issues.

Frequently Asked Questions

Q1: Can I use Ethanol as a solvent for this reaction?

-